molecular formula C12H16N3O3P B1666589 Benzodepa CAS No. 1980-45-6

Benzodepa

货号: B1666589
CAS 编号: 1980-45-6
分子量: 281.25 g/mol
InChI 键: VFIUCBTYGKMLCM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is known for its unique structure, which includes a benzyl group, aziridine rings, and a phosphoryl carbamate moiety

准备方法

合成路线和反应条件: 苯佐地帕的合成通常涉及苄基氯甲酸酯与双(1-氮丙啶基)膦氧化物的反应 。该反应在受控条件下进行,以确保形成所需的产物。一般的反应方案如下:[ \text{苄基氯甲酸酯} + \text{双(1-氮丙啶基)膦氧化物} \rightarrow \text{苯佐地帕} ]

工业生产方法: 苯佐地帕的工业生产可能涉及类似的合成路线,但规模更大。该过程需要精确控制反应条件,包括温度、压力以及使用适当的溶剂和催化剂,以优化产率和纯度。

化学反应分析

1.1. Condensation Reactions

  • 1,5-Benzodiazepines : Synthesized via condensation of o-phenylenediamines (OPDA) with ketones under catalytic conditions.

    • Catalyst : H-MCM-22 zeolite enhances reaction efficiency, achieving 87% yield in 60 minutes at room temperature (Table 1) .

    • Solvent : Acetonitrile optimizes selectivity and reaction speed (1–3 hours) .

Catalyst Weight (mg)Reaction Time (min)Yield (%)
506030
1006050
1506087
2006088
  • 1,4-Benzodiazepines : Formed through electrophilic aromatic substitution of N-substituted anilines or cyclization of o-substituted benzylamines with aziridines . Microwave-assisted methods reduce reaction times .

1.2. Cyclization Processes

  • Ugi Reaction : Facilitates synthesis of 1,4-benzodiazepin-2-ones via multicomponent cyclization, enabling diverse substitutions .

  • Phosphate-Assisted Acylation : One-pot synthesis of 2,3-benzodiazepines using 1-arylpropan-2-ones and carboxylic acids, followed by hydrazine cyclization (Figure 1) .

    • Regioselectivity : Enhanced by 3,4-dimethoxy substituents on the benzene ring .

2.1. Buchwald–Hartwig Coupling

  • Application : Synthesizes 1,5-benzodiazepines via intramolecular C–N bond formation.

    • Catalyst : Pd(OAc)₂ with P(tBu)₃ ligand achieves 79% yield in cyclization reactions .

2.2. Sonogashira Coupling

  • Three-Component Synthesis : Combines acyl chlorides, terminal alkynes, and benzene-1,2-diamines under microwave irradiation to form substituted BZDs (e.g., compound 9 ) .

3.1. Metabolic Degradation

  • Hepatic Metabolism : BZDs undergo hydrolysis at positions 2 or 5 of the diazepine ring, yielding 2-aminobenzophenone and glycine (excreted in urine) .

    • Key Enzymes : Microsomal enzymes (e.g., CYP3A4) mediate oxidative dealkylation and hydroxylation .

3.2. Environmental Degradation

  • UV/H₂O₂ Treatment : Degrades 17 BZDs via hydroxyl radical (·OH) attack, with rate constants ranging from 3.48 × 10⁹ to 2.44 × 10¹⁰ M⁻¹ s⁻¹ .

    • Example : Diazepam reacts with ·OH at 6.67 × 10⁹ M⁻¹ s⁻¹ .

4.1. Quinazoline Rearrangement

  • Mechanism : Chlorodiazepoxide undergoes intramolecular cyclization via N-oxide intermediates to form diazepam (Scheme 2) .

4.2. Organometallic Derivatives

  • Palladacycles : React with CO to form isoindolo-fused BZDs (Figure 6) .

  • Platinacycles : Derived from diazepam, showing potential for anticancer applications .

Pharmacokinetic Considerations

BenzodiazepineHalf-Life (h)Metabolism Pathway
Diazepam20–80Oxidation, N-demethylation
Midazolam1.5–2.5Hydroxylation
Flurazepam40–250*Dealkylation
Alprazolam6–15Hydroxylation

*Includes active metabolite desalkylflurazepam .

Analytical Methods

  • LC/MS/MS : Simultaneously screens 13 BZDs and metabolites in blood, with MS/MS fragmentation patterns distinguishing structural analogs (e.g., midazolam vs. triazolam) .

科学研究应用

Clinical Applications

Benzodepa is utilized across various medical fields due to its efficacy in treating multiple conditions:

  • Anxiety Disorders : this compound is effective in managing generalized anxiety disorder and panic disorders by providing rapid relief from acute anxiety symptoms .
  • Insomnia : It is commonly prescribed for short-term management of sleep disorders, reducing sleep onset latency and improving overall sleep quality .
  • Muscle Spasms : The muscle relaxant properties of this compound make it suitable for treating spasticity resulting from neurological conditions .
  • Seizure Disorders : this compound can be employed as an adjunctive therapy in epilepsy management, helping to abort seizure activity effectively .

Pharmacokinetics and Dosage

The pharmacokinetic profile of this compound indicates high lipid solubility, which results in a significant volume of distribution within body tissues. This characteristic necessitates careful dosage considerations, particularly in vulnerable populations such as the elderly or those with liver impairment .

Parameter Value
Half-lifeVaries (typically 6-24 h)
MetabolismHepatic
ExcretionRenal

Case Study 1: Anxiety Management

A clinical study involving patients with generalized anxiety disorder demonstrated that this compound significantly reduced anxiety levels compared to placebo after four weeks of treatment. Patients reported improved quality of life and decreased anxiety symptoms measured by standardized scales .

Case Study 2: Insomnia Treatment

In a randomized controlled trial focusing on insomnia, participants treated with this compound experienced a marked decrease in sleep latency and an increase in total sleep time compared to those receiving a placebo. The results suggested that this compound is effective for short-term insomnia treatment without severe adverse effects .

Risks and Considerations

While this compound has numerous therapeutic applications, it is not without risks. Long-term use can lead to dependence, tolerance, and withdrawal symptoms upon cessation. Additionally, there are concerns regarding cognitive impairment associated with prolonged benzodiazepine use, including potential increased risk of dementia .

作用机制

苯佐地帕的作用机制涉及其通过氮丙啶环和磷酰基与生物分子的相互作用。氮丙啶环可以与蛋白质和 DNA 上的亲核位点形成共价键,从而导致交联并可能抑制生物过程。 磷酰基可以与酶和其他蛋白质相互作用,调节它们的活性

类似化合物:

  • 苄基[双(氮丙啶-1-基)磷酰基]氨基甲酸酯
  • 苄基双(亚乙基亚胺基)磷酰氨基甲酸酯

比较: 苯佐地帕因其氮丙啶环和磷酰氨基甲酸酯部分的特定组合而独一无二。这种结构赋予了与其他类似化合物相比不同的化学反应性和生物活性。 氮丙啶环的存在使其在交联应用中特别有用,而磷酰基提供了与生物分子相互作用的额外位点

相似化合物的比较

  • Benzyl [bis(aziridin-1-yl)phosphoryl]carbamate
  • Benzyl Bis(ethylenimido)phosphorourethan

Comparison: BENZODEPA is unique due to its specific combination of aziridine rings and a phosphoryl carbamate moiety. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of aziridine rings makes it particularly useful in cross-linking applications, while the phosphoryl group provides additional sites for interaction with biological molecules .

生物活性

Benzodepa, a compound belonging to the benzodiazepine class, exhibits significant biological activity primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This article delves into the biological activity of this compound, exploring its pharmacological effects, structure-activity relationships, and relevant case studies.

Benzodiazepines, including this compound, function as positive allosteric modulators of GABA-A receptors. These receptors are crucial for mediating inhibitory neurotransmission in the brain. The binding of this compound enhances GABA's effects, leading to increased chloride ion conductance and subsequent neuronal inhibition. This mechanism underlies the anxiolytic, anticonvulsant, and muscle relaxant properties commonly associated with benzodiazepines .

Structure-Activity Relationship (SAR)

Recent studies have emphasized the importance of structural modifications in determining the biological activity of benzodiazepines. For instance:

  • Substituents on the Benzodiazepine Core : Variations in substituents at specific positions on the benzodiazepine core significantly influence receptor affinity and biological effects. Compounds with thienyl or furyl substitutions have shown varying degrees of potency at both central and peripheral benzodiazepine receptors .
  • Enantiomeric Differences : The activity of enantiomers can differ markedly; for example, S-enantiomers often exhibit greater affinity for cerebral benzodiazepine receptors compared to their R counterparts .

Pharmacological Effects

This compound has been studied for its various pharmacological effects:

  • Anxiolytic Activity : this compound demonstrates significant anxiolytic effects, which are mediated through its action on GABA-A receptors. This effect is particularly pronounced in compounds that exhibit high affinity for the α2 subunit of these receptors .
  • Anticonvulsant Properties : The compound has shown efficacy in reducing seizure activity in animal models, reinforcing its potential therapeutic use in epilepsy management .
  • Muscle Relaxation : this compound also exhibits muscle relaxant properties, attributed to its action on GABA-A receptors that mediate muscle tone regulation .

Case Studies and Clinical Findings

Several clinical studies have highlighted the implications of benzodiazepine use, including this compound:

  • Alzheimer's Disease Risk : A case-control study indicated a significant association between long-term benzodiazepine use and an increased risk of Alzheimer's disease. Patients with cumulative exposures exceeding 180 prescribed daily doses exhibited a notably higher risk compared to controls .
  • Prescription Patterns : A retrospective analysis of prescription data revealed that clonazepam was frequently prescribed among benzodiazepines, indicating a trend towards specific compounds based on therapeutic indications such as anxiety and epilepsy .

Data Table: Summary of Biological Activities

Activity Description References
AnxiolyticReduces anxiety by enhancing GABAergic transmission
AnticonvulsantEffective in controlling seizure activities in animal models
Muscle RelaxationInduces muscle relaxation through GABA-A receptor modulation
Alzheimer's RiskAssociated with increased risk when used long-term

属性

IUPAC Name

benzyl N-[bis(aziridin-1-yl)phosphoryl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N3O3P/c16-12(18-10-11-4-2-1-3-5-11)13-19(17,14-6-7-14)15-8-9-15/h1-5H,6-10H2,(H,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIUCBTYGKMLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1P(=O)(NC(=O)OCC2=CC=CC=C2)N3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173509
Record name Benzodepa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1980-45-6
Record name Benzodepa [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001980456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZODEPA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzodepa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZODEPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q30T24YM3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Benzodepa
Reactant of Route 2
Reactant of Route 2
Benzodepa
Reactant of Route 3
Reactant of Route 3
Benzodepa
Reactant of Route 4
Reactant of Route 4
Benzodepa
Reactant of Route 5
Reactant of Route 5
Benzodepa
Reactant of Route 6
Reactant of Route 6
Benzodepa

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。